molecular formula C25H22N4OS2 B14982248 2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide

2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Cat. No.: B14982248
M. Wt: 458.6 g/mol
InChI Key: ABJVIROQFFEAIA-UHFFFAOYSA-N
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Description

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes pyrimidine, pyridine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of pyrimidine, pyridine, and sulfanyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H22N4OS2

Molecular Weight

458.6 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H22N4OS2/c1-17-5-9-19(10-6-17)16-31-25-27-15-22(32-21-11-7-18(2)8-12-21)23(29-25)24(30)28-20-4-3-13-26-14-20/h3-15H,16H2,1-2H3,(H,28,30)

InChI Key

ABJVIROQFFEAIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CN=CC=C3)SC4=CC=C(C=C4)C

Origin of Product

United States

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